N2-(3-(1H-imidazol-1-yl)propyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine
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Overview
Description
N2-(3-(1H-imidazol-1-yl)propyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is a complex organic compound that features both imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-(1H-imidazol-1-yl)propyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-imidazol-1-yl)propylamine with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, reducing production costs and time .
Chemical Reactions Analysis
Types of Reactions
N2-(3-(1H-imidazol-1-yl)propyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The imidazole and pyrimidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the imidazole or pyrimidine rings .
Scientific Research Applications
N2-(3-(1H-imidazol-1-yl)propyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-(1H-imidazol-1-yl)propyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The pyrimidine ring can interact with nucleic acids, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of DNA replication .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine share the pyrimidine ring and are used in cancer treatment.
Uniqueness
N2-(3-(1H-imidazol-1-yl)propyl)-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is unique due to its combined imidazole and pyrimidine structures, which allow it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-N-(3-imidazol-1-ylpropyl)-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-13-15(24(25)26)16(21-14-6-3-2-4-7-14)22-17(20-13)19-8-5-10-23-11-9-18-12-23/h2-4,6-7,9,11-12H,5,8,10H2,1H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLVBWXGMMCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCN2C=CN=C2)NC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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